

An In-depth Technical Guide to Methyl 3-hydroxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-nitrobenzoate**

Cat. No.: **B1315691**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-nitrobenzoate is a nitroaromatic compound with the CAS number 89942-77-8.^[1] As a member of the nitrobenzoic acid derivative family, it holds potential as a versatile building block in medicinal chemistry and drug discovery. The presence of the nitro group, a strong electron-withdrawing moiety, alongside hydroxyl and methyl ester functionalities, imparts unique chemical reactivity and potential for diverse biological activities. Nitroaromatic compounds, in general, are recognized for their broad-spectrum biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the available data on **Methyl 3-hydroxy-2-nitrobenzoate**, including its properties, synthesis, and potential therapeutic applications, to support researchers in their scientific endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 3-hydroxy-2-nitrobenzoate** is presented in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the melting and boiling points of **Methyl 3-hydroxy-2-nitrobenzoate** are not readily found in the literature. The provided data is a combination of predicted values and information available for closely related compounds.

Property	Value	Reference
CAS Number	89942-77-8	[1]
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.14 g/mol	[1]
Appearance	Yellow Crystalline Powder (for the related isomer Methyl 2-hydroxy-3-nitrobenzoate)	[4]
Melting Point	93 °C (for the related isomer Methyl 2-hydroxy-3-nitrobenzoate)	[4]
Boiling Point	263.9 °C at 760 mmHg (for the related isomer Methyl 2-hydroxy-3-nitrobenzoate)	[4]
Solubility	Slightly soluble in water (1.7 g/L at 25 °C, predicted)	[1]
pKa	6.38 ± 0.10 (Predicted)	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-hydroxy-2-nitrobenzoate** is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous compounds. The most common approach for introducing a nitro group to an aromatic ring is through electrophilic aromatic substitution, specifically nitration.

Experimental Protocol: Nitration of a Methyl Hydroxybenzoate Precursor (General Procedure)

This protocol is a generalized procedure based on the nitration of similar aromatic esters. Optimization would be required for the specific synthesis of **Methyl 3-hydroxy-2-nitrobenzoate**.

Materials:

- Methyl 3-hydroxybenzoate (starting material)
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Methanol or Ethanol (for recrystallization)
- Distilled water
- Sodium Bicarbonate solution (5%)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the starting material, Methyl 3-hydroxybenzoate, to a pre-cooled amount of concentrated sulfuric acid.
- In a separate vessel, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring.
- The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.

- Further wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acids, followed by a final wash with cold distilled water.
- The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the purified **Methyl 3-hydroxy-2-nitrobenzoate**.

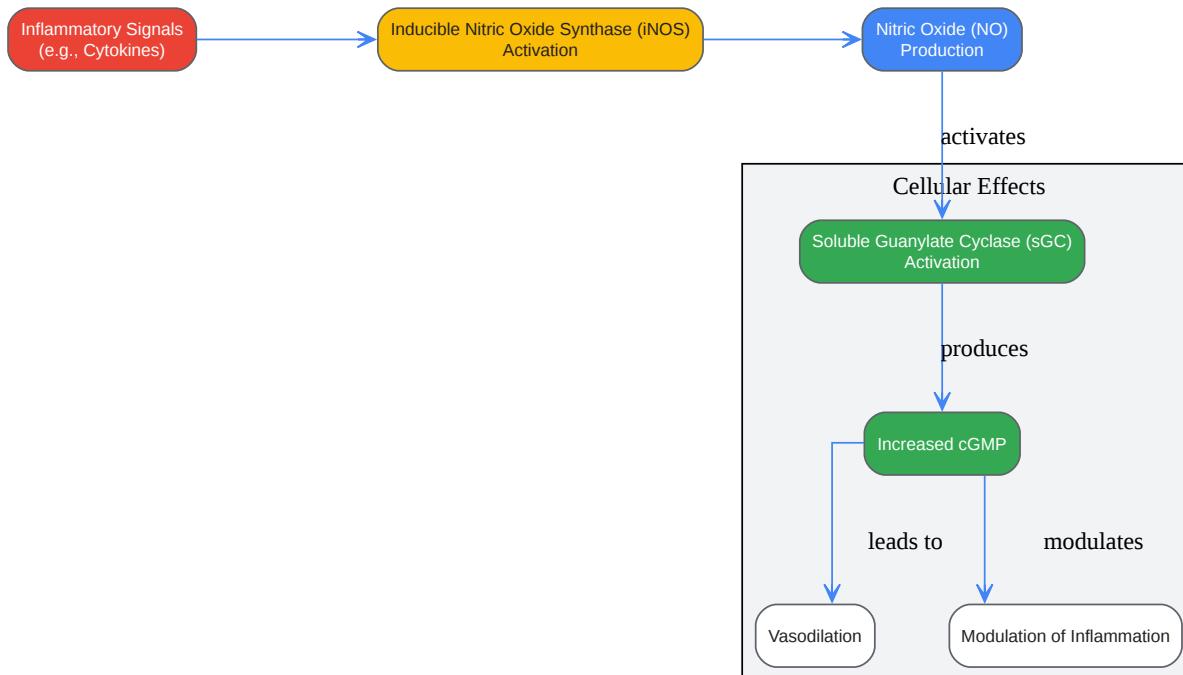
Purification Workflow

Caption: A general workflow for the purification of **Methyl 3-hydroxy-2-nitrobenzoate** by recrystallization.

Biological Activity and Potential Applications in Drug Development

Direct experimental data on the biological activity and specific signaling pathway modulation by **Methyl 3-hydroxy-2-nitrobenzoate** is currently limited in the scientific literature. However, the broader class of nitrobenzoate derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.

General Biological Activities of Nitrobenzoate Derivatives


Nitroaromatic compounds are known to be biologically active, with their mechanism of action often linked to the bioreduction of the nitro group to form reactive nitrogen species that can induce cellular damage in target organisms.^[3] This property has been exploited in the development of various therapeutic agents.

- **Antimicrobial Activity:** Nitrobenzoate derivatives have demonstrated efficacy against a variety of microbial pathogens, including bacteria and fungi.^{[1][2]} Notably, some nitro-containing compounds are investigated for their activity against *Mycobacterium tuberculosis*.^{[5][6]}
- **Anti-inflammatory Activity:** Certain nitrobenzoic acid derivatives have been explored for their anti-inflammatory potential.^[2] Their mechanisms can involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

- Anticancer Activity: The anticancer potential of nitrobenzoate derivatives is an active area of investigation.^[1] These compounds may exert their effects through various mechanisms, including the inhibition of cancer cell migration and the induction of apoptosis.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively linked to **Methyl 3-hydroxy-2-nitrobenzoate**, the known activities of related compounds suggest potential areas of interest for future research. For instance, the anti-inflammatory effects of some nitroaromatics suggest possible interactions with pathways involving key inflammatory mediators like nitric oxide (NO).^[7] NO is a critical signaling molecule involved in a vast array of physiological and pathological processes.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the inducible nitric oxide (NO) signaling pathway, a potential area of interaction for bioactive nitroaromatic compounds.

Conclusion

Methyl 3-hydroxy-2-nitrobenzoate is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug development. While specific biological data for this compound is scarce, the well-documented activities of the broader class of nitrobenzoate derivatives provide a strong rationale for its investigation as a scaffold for the synthesis of novel therapeutic agents. This technical guide summarizes the current knowledge base for **Methyl 3-hydroxy-2-nitrobenzoate** and is intended to serve as a valuable resource for researchers and scientists. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and, most importantly, to explore its biological activity and potential roles in modulating cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against *M. tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
- 7. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell signaling by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-hydroxy-2-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1315691#methyl-3-hydroxy-2-nitrobenzoate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com